molecular formula C10H16O3 B13191328 Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13191328
M. Wt: 184.23 g/mol
InChI Key: SRAOVWLPDCFGLC-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its oxaspiro ring system, which is a fusion of a cyclopropane and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the ethyl group is replaced by a methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Amines, Thiols

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Amides, Thioesters

Scientific Research Applications

Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Methyl 4-methyl-2-(2-methylpropyl)-1-oxaspiro[2.4]heptane-2-carboxylate

Comparison: Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate stands out due to its unique ethyl substitution, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-7-5-4-6-10(7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

SRAOVWLPDCFGLC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC12C(O2)C(=O)OC

Origin of Product

United States

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